Summary: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is used as a reagent in organic synthesis and medicinal chemistry.
Methods: It acts as a versatile reducing agent for the conversion of carbonyl compounds (such as aldehydes and ketones) to their corresponding oximes.
Summary: Researchers employ this compound to modify polymers and create stimuli-responsive materials.
Methods: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride can be incorporated into polymer chains during synthesis.
Summary: The compound serves as a derivatization agent for amino acids and other analytes.
Methods: It reacts with carbonyl-containing compounds (e.g., aldehydes) to form stable oximes, which can be analyzed by techniques like HPLC or GC-MS.
Results: Improved sensitivity and selectivity in detecting specific analytes.
Summary: Researchers use O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride to inhibit nitric oxide synthase (NOS) enzymes.
Methods: It acts as a competitive inhibitor of NOS by binding to the active site.
Summary: The compound participates in the synthesis of functionalized nanoparticles.
Methods: It reduces metal ions (e.g., silver or gold) to form nanoparticles with tailored surface properties.
Results: Enhanced catalytic activity, antimicrobial properties, or optical properties in nanomaterials.
Summary: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is used in photocatalytic reactions.
Methods: It can act as a sacrificial electron donor, enhancing the efficiency of photocatalysts.
Results: Improved degradation of pollutants or synthesis of valuable compounds under light irradiation.
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O. It is categorized as a hydroxylamine, a class of organic compounds characterized by the presence of a hydroxyamine functional group (NH₂OH). This specific compound features a dimethylamino group attached to a hydroxylamine structure, which contributes to its unique chemical properties and reactivity. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .
Research indicates that O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride exhibits biological activity that may be beneficial in pharmaceutical applications. Its properties allow it to function as a reducing agent in biological systems, potentially influencing redox reactions. Additionally, it has been studied for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules .
The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves:
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride finds applications across various fields:
Interaction studies involving O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride have focused on its reactivity with different substrates:
Several compounds share structural similarities with O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(Aminooxy)-N,N-dimethylethanamine | C₄H₁₄Cl₂N₂O | Similar structure; used in biochemical assays. |
Hydroxylamine hydrochloride | NH₂OH·HCl | A simpler hydroxylamine; widely used as a reagent. |
N,N-Dimethylhydroxylamine | C₃H₉N₂O | Lacks ethylene linkage; used primarily in organic synthesis. |
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride stands out due to its specific combination of properties derived from both the hydroxylamine and dimethylamino functionalities. This unique structure allows for versatile applications not only in organic synthesis but also in biological contexts where redox activity is crucial.